molecular formula C5H9NO3 B3254587 (R)-5-(Methoxymethyl)oxazolidin-2-one CAS No. 241139-32-2

(R)-5-(Methoxymethyl)oxazolidin-2-one

Cat. No. B3254587
Key on ui cas rn: 241139-32-2
M. Wt: 131.13 g/mol
InChI Key: XUOARDLJYIUVLJ-SCSAIBSYSA-N
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Patent
US06271388B1

Procedure details

Urethane (10.0 g, 113 mmol) was dissolved in N,N-dimethylformamide (40 ml), and thereto were added sodium methoxide (409 mg, 7.57 mmol) and 4-methoxymethyl-1,3-dioxolan-2-one (10.0 g, 75.7 mmol), in order. The mixture was stirred for 80 hours at 140° C. under an atmosphere of argon. After filtering off the insoluble materials, the filtrate was condensed in vacuo, and the residue was purified by silica gel chromatography to give the subject 5-methoxymethyloxazolidin-2-one (4.3 g, yield 43.3%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
409 mg
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1]C(OCC)=O.C[O-].[Na+].[CH3:10][O:11][CH2:12][CH:13]1[CH2:17][O:16][C:15](=O)[O:14]1>CN(C)C=O>[CH3:10][O:11][CH2:12][CH:13]1[O:14][C:15](=[O:16])[NH:1][CH2:17]1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
sodium methoxide
Quantity
409 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
COCC1OC(OC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 80 hours at 140° C. under an atmosphere of argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the insoluble materials
CUSTOM
Type
CUSTOM
Details
condensed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
80 h
Name
Type
product
Smiles
COCC1CNC(O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 43.3%
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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